molecular formula C12H14N2 B2436411 2-Methyl-1-(2-methylprop-2-enyl)benzimidazole CAS No. 91917-99-6

2-Methyl-1-(2-methylprop-2-enyl)benzimidazole

Cat. No.: B2436411
CAS No.: 91917-99-6
M. Wt: 186.258
InChI Key: BKFZXNWIZUMBRZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylprop-2-enyl)benzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including this compound, can be achieved through a metal-free novel route . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The empirical formula of the compound is C12H14N2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are accelerated in comparison to the bulk . Evidence for an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been provided . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .


Physical and Chemical Properties Analysis

This compound is a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene . The melting point is 175-177 °C .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

A study synthesized derivatives of 2-methyl-1-(2-methylprop-2-enyl)benzimidazole, demonstrating profound antimicrobial activity against both gram-negative and gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas diminuta, and Escherichia coli. Quantitative structure-activity relationship (QSAR) models further supported these findings, indicating a significant correlation between molecular properties and biological activity (Sharma et al., 2012).

Antioxidant Activity

Another research focused on 2-methyl benzimidazole, a structurally similar compound, highlighting its significant antioxidant activity. This was determined using the DPPH method, indicating its potential use in mitigating oxidative stress (Saini et al., 2016).

Amino Acid Mimetics

Research on the synthesis of trisubstituted imidazoles, including 1-benzyl-4-methylimidazoles with variations at the 2-position, shows applications in developing amino acid mimetics with a C-terminal imidazole. This approach offers a novel pathway for designing peptide analogues and bioactive molecules (Zaman et al., 2005).

Antibacterial Agents for Helicobacter pylori

A derivative of this compound demonstrated potent and selective activity against Helicobacter pylori, a significant gastric pathogen. This compound exhibited low minimal inhibition concentration (MIC) values, showcasing its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

Cancer Treatment Research

In the context of cancer treatment, a study discovered a poly(ADP-ribose) polymerase (PARP) inhibitor, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), demonstrating excellent potency and cellular activity. This compound is in clinical trials, highlighting its relevance in cancer therapeutics (Penning et al., 2009).

Corrosion Inhibition

A theoretical study on 2-methylbenzimidazole and its derivatives has shown their effectiveness as corrosion inhibitors, highlighting their potential applications in protecting metals against corrosion in various industrial settings (Obot & Obi-Egbedi, 2010).

Safety and Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is very toxic to aquatic life and is very toxic to aquatic life with long-lasting effects . It is also approved for use as a biocide in the EEA and/or Switzerland, for controlling insects, ants, etc .

Properties

IUPAC Name

2-methyl-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFZXNWIZUMBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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